3,4,5-TRIMETHOXYBENZENE-1-THIOL

Description

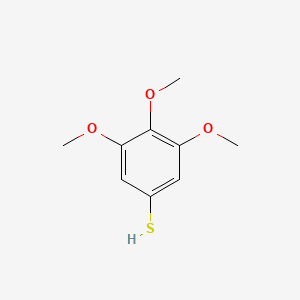

Structure

3D Structure

Properties

Molecular Formula |

C9H12O3S |

|---|---|

Molecular Weight |

200.26 g/mol |

IUPAC Name |

3,4,5-trimethoxybenzenethiol |

InChI |

InChI=1S/C9H12O3S/c1-10-7-4-6(13)5-8(11-2)9(7)12-3/h4-5,13H,1-3H3 |

InChI Key |

BLFIUDXNGYVYMP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)S |

Origin of Product |

United States |

Synthetic Methodologies for 3,4,5 Trimethoxybenzene 1 Thiol and Its Chemical Derivatives

Direct Synthesis Approaches to 3,4,5-TRIMETHOXYBENZENE-1-THIOL

The direct introduction of a thiol group onto the 3,4,5-trimethoxybenzene scaffold can be achieved through several synthetic strategies.

Thiolation Reactions

Direct thiolation involves the reaction of 3,4,5-trimethoxybenzene with a thiolating agent. One common method is the treatment of the aromatic compound with hydrogen sulfide (B99878) in the presence of an acid catalyst. This approach directly installs the thiol group onto the benzene (B151609) ring.

Another route involves the use of 1,3,5-trimethoxybenzene (B48636) as a starting material. chemicalbook.compatsnap.com For example, reaction with a suitable sulfur-introducing reagent can yield the desired thiol. The synthesis of the precursor, 1,3,5-trimethoxybenzene, can be accomplished through methods like the methylation of phloroglucinol (B13840) or the etherification of trihaloanisole. patsnap.com

Decarboxylative Sulfhydrylation Strategies

Decarboxylative functionalization of benzoic acids has emerged as a powerful tool in organic synthesis. While specific examples for the direct decarboxylative sulfhydrylation of 3,4,5-trimethoxybenzoic acid to the corresponding thiol are not extensively detailed in the provided results, the general principles of such reactions are well-established for other benzoic acid derivatives. rsc.orgnih.govresearchgate.net These reactions typically proceed via the formation of an aryl radical intermediate, which can then be trapped by a sulfur source. Photoinduced ligand-to-metal charge transfer (LMCT) has been shown to facilitate decarboxylative functionalizations under mild conditions. rsc.orgnih.govresearchgate.net For instance, the decarboxylative hydroxylation of benzoic acids has been achieved at 35°C using a copper catalyst. nih.govresearchgate.net This suggests that a similar approach, substituting the oxygen nucleophile with a sulfur-based one, could potentially be developed for the synthesis of this compound from 3,4,5-trimethoxybenzoic acid. nih.gov

Derivatization Chemistry of this compound

The thiol group of this compound is a versatile functional handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Formation of Thioethers and Sulfides

Thioethers are a significant class of compounds with various applications, including in pharmaceuticals. The synthesis of thioethers from this compound can be achieved through several methods. A common approach is the nucleophilic substitution reaction of the corresponding thiolate with an alkyl or aryl halide. acsgcipr.org The thiol is typically deprotonated with a base to form the more nucleophilic thiolate anion, which then displaces the halide.

Metal-catalyzed cross-coupling reactions are also widely used for the formation of C-S bonds. acsgcipr.org These methods often employ palladium or other transition metal catalysts to couple the thiol with an aryl or vinyl halide or triflate. Additionally, conjugate addition reactions, such as the Michael addition of the thiol to an activated alkene, provide another route to thioethers. acsgcipr.org For example, diarylmethyl thioethers can be synthesized via a DABCO-catalyzed 1,6-conjugate addition of thiols to para-quinone methides. nih.gov

| Starting Material | Reagent | Product | Reaction Type |

| This compound | Alkyl Halide | Alkyl Aryl Thioether | Nucleophilic Substitution |

| This compound | Aryl Halide | Diaryl Thioether | Metal-Catalyzed Cross-Coupling |

| This compound | Activated Alkene | Thioether | Michael Addition |

| 3,4,5-Trimethoxybenzyl alcohol | Thionyl chloride | 3,4,5-Trimethoxybenzyl chloride | Chlorination |

This table summarizes common methods for the synthesis of thioethers from this compound and a related precursor.

Synthesis of Sulfenyl Chlorides and Disulfides from Thiol Precursors

The oxidation of thiols provides access to other important sulfur-containing functional groups, namely sulfonyl chlorides and disulfides.

Sulfenyl Chlorides: The conversion of this compound to its corresponding sulfonyl chloride can be achieved through oxidative chlorination. organic-chemistry.org Various reagents can be employed for this transformation, including a combination of hydrogen peroxide and thionyl chloride, or N-chlorosuccinimide in the presence of hydrochloric acid. organic-chemistry.org Another method involves the reaction of the corresponding diazonium salt with sulfur dioxide in the presence of a copper catalyst, a variation of the Sandmeyer reaction. nih.gov

Disulfides: Symmetrical disulfides can be readily prepared by the oxidation of thiols. A variety of oxidizing agents can be used, such as dimethyl sulfoxide (B87167) catalyzed by dichlorodioxomolybdenum(VI) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). organic-chemistry.org The formation of disulfide bonds is a crucial process in protein folding and is mediated by thiol-disulfide oxidoreductases in biological systems. nih.gov Unsymmetrical disulfides can be synthesized by reacting a thiol with an activated thiol derivative, such as a benzotriazolated thiol (RSBt), which is formed by the reaction of a thiol with 1-chlorobenzotriazole. organic-chemistry.org

| Starting Material | Reagent(s) | Product |

| This compound | H₂O₂/SOCl₂ or NCS/HCl | 3,4,5-Trimethoxybenzenesulfonyl chloride |

| This compound | DMSO/Mo(VI)O₂Cl₂ or DBDMH | Bis(3,4,5-trimethoxyphenyl) disulfide |

| This compound + R-SH | 1-Chlorobenzotriazole | Unsymmetrical Disulfide (Ar-S-S-R) |

This table outlines synthetic routes to sulfonyl chlorides and disulfides from this compound.

Thiol-Thioester Exchange Reactions

Thiol-thioester exchange is a dynamic covalent reaction that has found applications in materials science and the synthesis of biomaterials. ecust.edu.cnrsc.orgnih.govresearchgate.net This equilibrium reaction involves the attack of a thiol on a thioester, leading to the formation of a new thiol and a new thioester. The position of the equilibrium is influenced by the relative pKa values of the participating thiols and the polarity of the solvent. rsc.org Generally, the acyl group of the thioester will preferentially reside on the less acidic thiol (higher pKa). rsc.org

These reactions can be catalyzed by bases, with stronger bases like DBU and BEMP being effective even in less polar solvents. rsc.org Thiol-thioester exchange has been utilized to create pH-responsive hydrogels, where a change in pH triggers the exchange reaction and subsequent gel formation. nih.govresearchgate.net This highlights the potential for using this compound in the design of "smart" materials that respond to environmental stimuli.

1,4-Thia-Michael Addition Reactions

The 1,4-Thia-Michael addition, a type of conjugate addition, is a crucial reaction for forming carbon-sulfur bonds. wikipedia.orgacsgcipr.org This reaction involves the addition of a thiol, acting as a nucleophile, to an α,β-unsaturated carbonyl compound, known as a Michael acceptor. wikipedia.orgmasterorganicchemistry.com The reaction is thermodynamically controlled and results in the formation of a 1,5-dicarbonyl compound or related structures. masterorganicchemistry.comorganic-chemistry.org

The mechanism of the Thia-Michael addition typically involves the deprotonation of the thiol to form a thiolate anion, which then attacks the β-carbon of the activated alkene. masterorganicchemistry.com This is followed by protonation of the resulting enolate to yield the final product. masterorganicchemistry.com The reaction can be catalyzed by bases or organocatalysts, and in some instances, can proceed without a catalyst, especially with highly activated Michael acceptors. acsgcipr.orgresearchgate.net For example, the addition of thiols to α-trifluoromethyl acrylates has been shown to be significantly faster than to their non-fluorinated counterparts. researchgate.net

A versatile, triethylamine-mediated thia-Michael addition–elimination reaction has been reported for producing novel heteroaromatic thiol-based 2H-chromenes in good to excellent yields. rsc.org This one-pot reaction proceeds under mild conditions with short reaction times and a simple workup procedure. rsc.org

| Michael Donor | Michael Acceptor | Product | Catalyst/Conditions |

| Heteroaromatic thiols | 2-aryl-3-nitro-2H-chromenes | Heteroaromatic thiol-based 2H-chromenes | Et3N, one-pot, mild conditions |

| Thiophenol | α-trifluoromethyl acrylates | Thia-Michael adducts | Uncatalyzed or base-catalyzed |

| Diethyl malonate | Diethyl fumarate | Diethyl 2-(1,2-bis(ethoxycarbonyl)ethyl)malonate | Base-catalyzed |

| Diethyl malonate | Mesityl oxide | Dimedone | Base-catalyzed |

Nucleophilic Alkylation with Alcohol Derivatives

Thioethers can be synthesized through the nucleophilic alkylation of thiols with alcohols. This dehydrative thioetherification can be catalyzed by various metal catalysts or proceed under metal-free conditions.

Metal-free methods often employ a strong acid catalyst like triflic acid or a recyclable superacid catalyst such as NAFION®. nih.gov These methods are efficient for converting a range of alcohols and thiols into thioethers. nih.govresearchgate.net For instance, using 1 mol% of triflic acid in nitromethane (B149229) at 80°C, the desired thioether can be obtained in high yield. nih.gov

Zinc-catalyzed dehydrative thioetherification has also been reported. chemrevlett.com Zinc iodide (ZnI2) and zinc chloride (ZnCl2) have been used effectively to catalyze the reaction between benzylic alcohols and thiols, producing thioethers in moderate to high yields. chemrevlett.com The reaction proceeds under ambient conditions and is applicable to a variety of functionalized substrates. chemrevlett.com

The Mitsunobu reaction provides another route for the synthesis of thioethers from alcohols with inversion of stereochemistry. beilstein-journals.org This reaction is particularly useful for hindered tertiary alcohols. beilstein-journals.org

| Thiol | Alcohol | Product | Catalyst/Conditions | Yield |

| Various thiols | Various alcohols | Thioethers | 1 mol% HOTf, CH3NO2, 80°C, 2h | 90% |

| Thiophenols | Benzylic alcohols | Alkyl-aryl thioethers | 10 mol% ZnCl2, ambient conditions | Moderate to high |

| Various thiols | Benzylic alcohols | Thioethers | 50 mol% ZnI2, DCE | 71-99% |

| Thiophenol | Hindered tertiary alcohol | Thioether | Mitsunobu reaction (DEAD, PPh3) | 94% |

Synthesis of Related 3,4,5-Trimethoxybenzene-Containing Scaffolds

The 3,4,5-trimethoxybenzene moiety is a common pharmacophore in many biologically active compounds. nih.gov Its incorporation into various heterocyclic scaffolds often leads to enhanced therapeutic properties.

Chalcone (B49325) Derivatives Synthesis

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one core, are synthesized via the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with a benzaldehyde (B42025) derivative. nih.govmdpi.com This reaction can be catalyzed by either a base (like NaOH or KOH) or an acid. nih.govmdpi.comlpu.in

Specifically, chalcones bearing a 3,4,5-trimethoxyphenyl group can be prepared by condensing 3,4,5-trimethoxyacetophenone with various substituted benzaldehydes. mdpi.comnih.gov Alternatively, 3,4,5-trimethoxybenzaldehyde (B134019) can be reacted with different aryl methyl ketones. nih.govnih.goviiarjournals.org The yields for these reactions are generally moderate to good. mdpi.com Microwave-assisted synthesis has also been employed to produce chalcone derivatives. lpu.in

| Acetophenone Derivative | Benzaldehyde Derivative | Catalyst/Conditions | Product |

| 3,4,5-Trimethoxyacetophenone | Substituted benzaldehydes | Base (NaOH) or Acid | Chalcones with 3,4,5-trimethoxylated A ring |

| Aryl methyl ketones | 3,4,5-Trimethoxybenzaldehyde | Base (NaOH) or Acid | Chalcones with 3,4,5-trimethoxylated B ring |

| 1-(3,4,5-Trimethoxyphenyl)propan-1-one | 4-Methoxybenzaldehyde | NaOH, anhydrous MeOH, rt, 24h | (E)-3-(4-Methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |

Indolinone Derivatives via Knoevenagel Condensation

Indolinone derivatives are frequently synthesized using the Knoevenagel condensation, which involves the reaction of a carbonyl compound with a molecule containing an active methylene (B1212753) group. nih.govnih.govnih.gov This reaction is a fundamental method for carbon-carbon bond formation. nih.gov

For the synthesis of 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones, 3,4,5-trimethoxybenzaldehyde is condensed with an appropriate oxindole. nih.gov The reaction is typically carried out in methanol (B129727) with a catalytic amount of piperidine. nih.gov In some cases, acetic acid with HCl or sodium acetate (B1210297) can be used as the catalyst system. nih.gov The Knoevenagel condensation can also be performed under mild conditions using bifunctional hexagonal metal-organic frameworks as heterogeneous catalysts. nih.gov

| Carbonyl Compound | Active Methylene Compound | Catalyst/Conditions | Product |

| 3,4,5-Trimethoxybenzaldehyde | Appropriate oxindole | Piperidine, methanol | 3-(3,4,5-Trimethoxybenzylidene)-1,3-dihydroindol-2-ones |

| Terephthalaldehyde | Substituted indolinones | Pyrrolidine, EtOH, reflux | Bis-indolinone derivatives |

| Benzaldehyde | Malononitrile | Amino-bifunctional frameworks, ethanol, rt | 2-Benzylidenemalononitrile |

Benzo[b]thiophene Derivatives Synthesis

Benzo[b]thiophenes are an important class of sulfur-containing heterocycles with diverse biological activities. nih.govnih.gov A common synthetic route involves the "one-pot" cyclization of a substituted 2-mercaptobenzonitrile or 2-mercaptophenol (B73258) with an α-bromo ketone. nih.govnih.gov

For instance, 2-(3′,4′,5′-trimethoxybenzoyl)-3-aminobenzo[b]thiophenes can be prepared by reacting a 2-cyanothiophenol with 1-(3,4,5-trimethoxyphenyl)-2-bromo-ethanone in the presence of anhydrous potassium carbonate in refluxing acetone. nih.gov Another approach involves the reaction of a substituted salicylaldehyde (B1680747) or 2-hydroxyacetophenone (B1195853) with N,N-dimethyl thiocarbamoyl chloride, followed by Newman-Kwart rearrangement and subsequent cyclization with 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone. nih.gov Rhodium-catalyzed three-component coupling of arylboronic acids, alkynes, and elemental sulfur also provides a regioselective synthesis of benzo[b]thiophenes. researchgate.net

| Starting Material 1 | Starting Material 2 | Reagents/Conditions | Product |

| 2-Cyanothiophenol | 1-(3,4,5-Trimethoxyphenyl)-2-bromo-ethanone | K2CO3, acetone, reflux | 3-Amino-2-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene |

| Substituted salicylaldehydes/2-hydroxyacetophenones | 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone | 1. ClC(S)N(CH3)2, DABCO; 2. MW heating; 3. NaOH; 4. K2CO3, acetone, reflux | 2-(3′,4′,5′-Trimethoxybenzoyl)benzo[b]thiophene derivatives |

| Arylboronic acids | Alkynes, Elemental sulfur (S8) | Rh catalyst | Benzo[b]thiophene derivatives |

Thiazole-Pyrimidine Derivatives Synthesis

Thiazole (B1198619) and pyrimidine (B1678525) moieties are present in many biologically active compounds. nih.govresearchgate.net The synthesis of hybrid molecules containing both rings is an area of active research.

A series of 4-(3,4,5-trimethoxyphenyl)thiazole-pyrimidine derivatives has been synthesized and evaluated for their biological activities. nih.gov The synthesis of thiazole derivatives can be achieved through various methods, including multicomponent reactions. For example, a catalyst-free multicomponent domino reaction of arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides in water under microwave conditions can produce trisubstituted thiazoles. bepls.com Another green protocol involves the reaction of α-diazoketones and thiourea (B124793) in PEG-400. bepls.com

The synthesis of 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine derivatives has also been reported, demonstrating the versatility of these scaffolds for further functionalization. nih.gov

| Starting Materials | Reaction Type | Product |

| Arylglyoxals, cyclic 1,3-dicarbonyls, thioamides | Multicomponent domino reaction | Trisubstituted thiazoles |

| α-Diazoketones, thiourea | Condensation | 2-Aminothiazoles |

| 2-Arylmethyl-7-chloro-5-substituted-thiazolo[5,4-d]pyrimidines, amines | Nucleophilic substitution | 7-Amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine derivatives |

Pyrazole (B372694) and Pyrazolo[3,4-d]pyridazine Scaffold Synthesis

The synthesis of pyrazole and its fused-ring analogue, pyrazolo[3,4-d]pyridazine, incorporating the 3,4,5-trimethoxyphenyl group, often involves multi-step sequences starting from chalcone or enaminone precursors. These methods leverage classical cyclocondensation reactions with hydrazine-based reagents.

A notable synthetic route commences with the preparation of a 3,4,5-trimethoxyphenyl-bearing chalcone, which is then reacted with hydrazine (B178648) hydrate (B1144303) to yield dihydropyrazole derivatives through concomitant dehydration and cyclization. researchgate.net An alternative and effective approach involves the synthesis of a new series of pyrazole (4a–g) and pyrazolo[3,4-d]pyridazine (5a–g) scaffolds bearing the 3,4,5-trimethoxyphenyl group in good yields. researchgate.net This process starts from 1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, which is converted to an enaminone. researchgate.net The subsequent reaction of this intermediate with various hydrazine derivatives leads to the formation of the target pyrazole scaffolds. researchgate.net

To construct the pyrazolo[3,4-d]pyridazine system, the newly synthesized pyrazole derivatives are further reacted, typically with reagents that enable the formation of the second heterocyclic ring. researchgate.netresearchgate.net For instance, pyrazole derivatives can be condensed with hydrazine or methylhydrazine to form the corresponding pyrazolo[3,4-d]pyridazin-7-ones. researchgate.net These reactions are fundamental in heterocyclic chemistry for building complex, biologically relevant molecules from relatively simple starting materials. chim.itdergipark.org.tr The characterization of these novel compounds is confirmed through spectroscopic and elemental analysis. researchgate.net

| Scaffold Type | General Precursor | Key Reagents | Synthesized Series | Reference |

|---|---|---|---|---|

| Pyrazole | 1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one derived enaminone | Hydrazine derivatives | 4a-g | researchgate.net |

| Pyrazolo[3,4-d]pyridazine | Pyrazole derivatives (e.g., 4a-g) | Hydrazine hydrate | 5a-g | researchgate.net |

Triazole Derivatives via Huisgen 1,3-Cycloaddition

The Huisgen 1,3-dipolar cycloaddition is a powerful and widely used reaction for the synthesis of five-membered heterocycles, most notably 1,2,3-triazoles. sphinxsai.comresearchgate.net This reaction involves the [3+2] cycloaddition of a 1,3-dipole (such as an organic azide) and a dipolarophile (such as an alkyne). wikipedia.orgorganic-chemistry.org The reaction is highly efficient and stereospecific, proceeding through a concerted, pericyclic mechanism. sphinxsai.comresearchgate.net

To synthesize triazole derivatives containing the 3,4,5-trimethoxybenzene moiety, a precursor bearing this group must be functionalized with either an azide (B81097) or a terminal alkyne. For example, a 3,4,5-trimethoxyphenyl azide can be reacted with a variety of terminal alkynes to produce a library of 1,4-disubstituted 1,2,3-triazole derivatives. Conversely, a 3,4,5-trimethoxyphenyl-substituted alkyne can be reacted with various azides.

The classic Huisgen cycloaddition often requires elevated temperatures and can result in a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles). However, the copper(I)-catalyzed version, a cornerstone of "click chemistry," proceeds under mild conditions and is highly regioselective, almost exclusively yielding the 1,4-disubstituted isomer. researchgate.net This methodology is exceptionally versatile and tolerant of a wide range of functional groups, making it a preferred method for modern organic synthesis. researchgate.net The synthesis of azidopyrazoles from triazenylpyrazole precursors and their subsequent cycloaddition with alkynes demonstrates a practical application of this reaction sequence to create complex hybrid heterocycles. beilstein-journals.org

| Reactant 1 (1,3-Dipole) | Reactant 2 (Dipolarophile) | Catalyst (Optional) | Product | Reference |

|---|---|---|---|---|

| 3,4,5-Trimethoxyphenyl Azide | Terminal Alkyne (R-C≡CH) | None (Thermal) or Cu(I) | 1-(3,4,5-Trimethoxyphenyl)-4-R-1,2,3-triazole | wikipedia.orgorganic-chemistry.org |

| Organic Azide (R-N₃) | 3,4,5-Trimethoxyphenyl Alkyne | None (Thermal) or Cu(I) | 1-R-4-(3,4,5-Trimethoxyphenyl)-1,2,3-triazole | wikipedia.orgorganic-chemistry.org |

Amide Formation Reactions from Trimethoxybenzoyl Precursors

Amide bond formation is a cornerstone reaction in organic synthesis. For precursors containing the 3,4,5-trimethoxybenzoyl group, the most direct method involves the reaction of a 3,4,5-trimethoxybenzoyl derivative with an amine.

A highly effective and straightforward method is the Schotten-Baumann reaction, where 3,4,5-trimethoxybenzoyl chloride is reacted with a primary or secondary amine. google.com This reaction is often performed in a two-phase system, such as ethyl acetate and water, where the aqueous phase contains a base to neutralize the hydrochloric acid byproduct. google.com This method has been successfully used to synthesize a range of N-alkyl-3,4,5-trimethoxybenzamides in good to excellent yields (70-90%). google.com The temperature of the reaction is typically controlled to prevent side reactions. google.com

Alternatively, amides can be formed directly from 3,4,5-trimethoxybenzoic acid by using a coupling agent. nih.govyoutube.com A variety of modern coupling reagents can be employed, or methods using reagents like titanium tetrachloride (TiCl₄) can mediate the direct condensation of the carboxylic acid and an amine. nih.gov This one-pot procedure is performed in a solvent like pyridine (B92270) at elevated temperatures and is applicable to a wide range of substrates, preserving the stereochemical integrity of chiral molecules. nih.gov

| Amine Reactant | Solvent System | Yield | Product Melting Point (°C) | Reference |

|---|---|---|---|---|

| Propylamine | Ethyl acetate / Water | 87% (of theory) | 113-114 | google.com |

| Butylamine | Ethyl acetate / Water | 80-90% (of theory) | 127 | google.com |

| n-Hexylamine | Ethyl acetate / Water | 70% (of theory) | 109-110 | google.com |

Chemical Reactivity and Mechanistic Investigations of 3,4,5 Trimethoxybenzene 1 Thiol Chemistry

Reaction Pathways Involving the Thiol Group

The thiol (-SH) group is a versatile functional group known for its nucleophilicity and its ability to participate in radical reactions and undergo oxidation.

Mechanisms of Thiol Chlorination

The chlorination of aromatic thiols, such as 3,4,5-trimethoxybenzene-1-thiol, to form the corresponding sulfenyl chlorides is a fundamental transformation in organosulfur chemistry. ed.ac.uk A common reagent for this purpose is N-chlorosuccinimide (NCS). The mechanism of this reaction can be complex and is influenced by reaction conditions. acs.orged.ac.uk

Kinetic studies on the chlorination of thiophenols with NCS in dichloromethane (B109758) have revealed a process that begins with a slow, direct chlorination of the thiol by NCS. acs.orged.ac.uk This initial step generates a disulfide intermediate, which then undergoes cleavage by transient molecular chlorine (Cl₂). acs.orged.ac.uk The Cl₂ is released from NCS in a process catalyzed by hydrogen chloride (HCl), which is also generated during the reaction. ed.ac.uk This switch to a more rapid, indirect pathway results in sigmoidal kinetics for the consumption of the starting thiol. acs.orged.ac.uk

Three general mechanisms have been proposed for thiol chlorination acs.org:

Mechanism I: A direct nucleophilic substitution at the chlorine atom of the chlorinating agent by the thiol. acs.org

Mechanism II: Involves the formation of a disulfide intermediate through direct oxidative coupling of the thiol. acs.org

Mechanism III: The nascent sulfenyl chloride condenses with the remaining thiol to form the disulfide intermediate. acs.org

| Reagent | Intermediate(s) | Key Mechanistic Feature |

| N-Chlorosuccinimide (NCS) | Disulfide, Sulfenyl chloride | HCl-catalyzed release of Cl₂ from NCS acs.orged.ac.uk |

| Molecular Chlorine (Cl₂) | Sulfenyl chloride | Direct electrophilic attack on sulfur |

Generation and Reactivity of Radical Intermediates in Thiol Transformations

Aryl thiols can serve as precursors to highly reactive arylthiyl radicals (ArS•). These radicals are key intermediates in a variety of synthetic transformations, including the widely utilized thiol-ene reaction, which allows for the anti-Markovnikov addition of a thiol across an alkene. nih.govnih.gov

Thiyl radicals can be generated through several methods:

Homolytic Bond Cleavage: A carbon-centered radical, often from an initiator like azobisisobutyronitrile (AIBN), can abstract the hydrogen atom from the thiol's S-H bond. nih.gov

Redox Processes: One-electron oxidants, such as certain metal complexes, can facilitate the formation of thiyl radicals. nih.gov

Photocatalysis: Visible light absorbing transition metal photocatalysts, like specific ruthenium complexes, can oxidize thiols to generate a thiol radical cation, which then deprotonates to form the thiyl radical. nih.gov

Pulse Radiolysis: In specific experimental setups, electron transfer from the thiol to radical cations of the solvent (e.g., n-butyl chloride) can directly produce thiyl radicals. rsc.orgresearchgate.net

Once generated, the 3,4,5-trimethoxyphenylthiyl radical would exhibit reactivity characteristic of thiyl radicals, which are known to react efficiently at sites of unsaturation. nih.gov The phenylthiyl radical is described as having reactivity intermediate between that of a nucleophilic and an electrophilic radical. nih.gov This allows it to react favorably with electron-deficient alkenes. nih.gov However, the formation of these radicals can be retarded by the presence of amines if the amine is basic enough to deprotonate the thiol, forming a thiolate anion. The thiolate can then react with a thiyl radical to form a more stable disulfide radical anion, reducing the concentration of catalytic radicals. acs.org

| Generation Method | Description |

| Homolytic Cleavage | Hydrogen abstraction from the S-H bond by another radical. nih.gov |

| Redox Oxidation | Single electron transfer to a metal-based oxidant. nih.gov |

| Photocatalysis | Photooxidation of the thiol followed by deprotonation. nih.gov |

| Pulse Radiolysis | Electron transfer to solvent radical cations. rsc.orgresearchgate.net |

Nucleophilic Character of the Thiol Moiety

The sulfur atom of the thiol group in this compound is a soft nucleophile, and its deprotonated form, the thiolate anion, is an even more potent nucleophile. researchgate.net This nucleophilicity drives a range of important reactions.

One of the most characteristic reactions is the thia-Michael addition , which is the 1,4-conjugate addition of a thiol or thiolate to an α,β-unsaturated carbonyl compound or other Michael acceptors. acsgcipr.orgnih.gov This reaction is highly efficient and atom-economical for constructing thioethers. acsgcipr.org The reaction can be catalyzed by bases, which deprotonate the thiol to the more reactive thiolate, or initiated by nucleophiles like phosphines. nih.govyoutube.com The nucleophilic character of substituted thiophenolates has been quantified, showing that electron-donating groups on the aromatic ring enhance nucleophilicity. acs.orgscite.ai Given the three electron-donating methoxy (B1213986) groups on the benzene (B151609) ring, this compound is expected to be a strong nucleophile. researchgate.net

The nucleophilicity of thiophenols generally follows the order: thiophenols > substituted thiophenols > phenols > substituted phenols. researchgate.net This high nucleophilicity allows them to participate in various substitution and addition reactions. researchgate.netacs.org

Reactivity of the Trimethoxybenzene Aromatic System

The three methoxy groups on the benzene ring are strong electron-donating groups, which significantly activate the ring towards electrophilic attack and influence the regioselectivity of substitution reactions.

Electrophilic Aromatic Substitution Patterns on the Trimethoxybenzene Ring

The methoxy (-OCH₃) group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. libretexts.orgorganicchemistrytutor.comlibretexts.org This is due to the ability of the oxygen's lone pair of electrons to delocalize into the benzene ring through resonance, increasing the electron density at the ortho and para positions. organicchemistrytutor.comyoutube.com This increased electron density makes these positions more attractive to electrophiles. youtube.com The resonance effect of the methoxy group generally outweighs its inductive electron-withdrawing effect. vaia.com

In this compound, the aromatic ring is highly activated by three methoxy groups. The directing effects of these groups, along with the thiol group (which is also an ortho, para-director), will determine the position of incoming electrophiles. The positions ortho to the methoxy groups (C2 and C6) are the most activated and sterically accessible sites for electrophilic attack. The hydroxylating reagent formed in situ from hydrogen peroxide and acetic acid, for example, would add to the most nucleophilic carbon atom on the ring. nih.gov While methoxy groups are strongly activating, the meta positions relative to them are slightly deactivated compared to unsubstituted benzene due to inductive effects. vaia.com

Directing Effects of Substituents on Benzene Ring:

| Substituent Type | Effect on Ring | Directing Influence | Examples |

|---|---|---|---|

| Activating | Donates electron density | ortho, para | -OCH₃, -OH, -NH₂, -Alkyl libretexts.orgpressbooks.pub |

| Deactivating | Withdraws electron density | meta (except halogens) | -NO₂, -CN, -COR libretexts.orgpressbooks.pub |

Redox Chemistry of Methoxy-Substituted Arenes

Methoxy-substituted benzenes can undergo oxidation reactions. acs.org The presence of multiple electron-donating methoxy groups lowers the oxidation potential of the aromatic ring, making it more susceptible to oxidation compared to benzene itself. acs.org Oxidation can lead to various products depending on the oxidant and reaction conditions. For instance, strong oxidizing agents can lead to the formation of quinones or ring-opening products.

The thiol group itself is also susceptible to oxidation, often more so than the aromatic ring. Mild oxidation typically converts the thiol to a disulfide (bis(3,4,5-trimethoxyphenyl) disulfide). biolmolchem.com Stronger oxidizing agents, such as hydrogen peroxide or dimethyl sulfoxide (B87167) with an acid catalyst, can further oxidize the thiol or disulfide to the corresponding sulfonic acid (3,4,5-trimethoxybenzenesulfonic acid). acs.orgyoutube.comyoutube.com The controlled oxidation of thiols to disulfides is often desired, as further oxidation to the sulfonic acid can be facile. biolmolchem.com

In some cases, photo-catalyzed reactions using reagents like iron(III) chloride can lead to desulfurizative chlorination, where the thiol group is ultimately replaced by a chlorine atom. rsc.org This proceeds through a proposed thiophenol radical intermediate that couples with a chlorine radical to form a sulfenyl chloride, which is then further oxidized and chlorinated. rsc.org

Kinetic Studies of this compound Reactions

Kinetic studies are crucial for understanding the speed at which chemical reactions occur and the factors that influence them. For this compound, such studies would provide valuable insights into its reactivity profile.

Direct experimental determination of reaction rates and turnover frequencies for reactions involving this compound is not extensively documented. However, the reactivity of substituted thiophenols is known to be significantly influenced by the electronic nature of the substituents on the aromatic ring. The three electron-donating methoxy groups in this compound are expected to increase the electron density on the sulfur atom, thereby influencing its nucleophilicity and the stability of any radical intermediates.

In radical-mediated reactions, such as thiol-ene additions, electron-donating groups on the thiophenol can increase the rate of the chain transfer step. epa.gov For instance, in the addition of thiophenols to ethynylbenzenes, a p-methoxy substituent on the thiophenol, which is electron-donating, was found to have the lowest reactivity in the initial addition of the benzenethiyl radical but increased the rate of the subsequent chain transfer reaction. epa.gov This suggests that this compound would likely exhibit enhanced reactivity in the chain transfer step of similar radical reactions.

The table below presents hypothetical relative reaction rates for the addition of various substituted thiophenols to a generic alkene, illustrating the expected trend based on substituent effects.

Table 1: Predicted Relative Reaction Rates of Substituted Thiophenols

| Thiophenol Derivative | Substituent Effect | Predicted Relative Rate |

|---|---|---|

| 4-Nitrothiophenol | Electron-withdrawing | 1.0 |

| Thiophenol | Neutral | 5.0 |

| 4-Methylthiophenol | Electron-donating | 8.0 |

| 4-Methoxythiophenol | Strong electron-donating | 12.0 |

| This compound | Very strong electron-donating | >15.0 |

Note: The values in this table are illustrative and intended to show the expected trend. Actual reaction rates would need to be determined experimentally.

The kinetics of reactions involving this compound would be highly susceptible to the choice of catalysts and solvents.

Catalysts:

Base Catalysis: In nucleophilic addition reactions, bases can deprotonate the thiol to form the more nucleophilic thiolate anion, significantly accelerating the reaction rate. The reaction of thiols with propiolic acid esters, for example, is markedly accelerated by bases. rsc.org

Acid Catalysis: In some reactions, acid catalysis may be employed to activate the substrate towards nucleophilic attack by the thiol.

Metal Catalysis: Copper-based catalysts have been shown to be effective in the synthesis of aryl thiols from aryl iodides. organic-chemistry.org Such catalysts could also play a role in cross-coupling reactions involving this compound.

Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for thiol-ene and thiol-yne reactions, proceeding via the generation of thiyl radicals. mdpi.com The efficiency of these reactions is dependent on the photocatalyst used. mdpi.com

Solvents: The polarity of the solvent can have a profound effect on reaction kinetics. For reactions proceeding through polar transition states or intermediates, polar solvents can offer stabilization, thereby increasing the reaction rate. chemrxiv.org Conversely, for reactions where the reactants are more stabilized by the solvent than the transition state, an increase in solvent polarity could decrease the rate. In the base-catalyzed addition of thiophenol to β-nitrostyrene, a decrease in the polarity of the medium was found to decrease the reaction rate. researchgate.net Computational studies on thiol-maleimide reactions have shown that the choice of solvent can influence the reaction mechanism itself. rsc.org

The following table summarizes the expected influence of different catalysts and solvents on the reactions of this compound.

Table 2: Expected Influence of Catalysts and Solvents

| Reaction Type | Catalyst/Solvent | Expected Effect on Reaction Rate |

|---|---|---|

| Nucleophilic Addition | Base (e.g., Triethylamine) | Increase |

| Nucleophilic Addition | Polar aprotic solvent (e.g., DMF) | Increase |

| Radical Thiol-Ene | Photoinitiator | Initiation of reaction |

| Radical Thiol-Ene | Non-polar solvent | May favor chain transfer |

| Oxidation | Metal catalyst (e.g., Co, Mo) | Increase |

The progress of reactions involving this compound can be monitored using various analytical techniques such as NMR, IR, and chromatography to track the disappearance of reactants and the appearance of products over time. This data is essential for determining reaction kinetics.

The intermediates formed during these reactions are often transient and highly reactive. Based on general thiol chemistry, the following intermediates can be anticipated:

Thiyl Radical (ArS•): In radical-mediated reactions, such as photochemically initiated thiol-ene couplings, the initial step is the formation of a thiyl radical. mdpi.com The three methoxy groups on the aromatic ring would be expected to stabilize this radical through resonance.

Thiolate Anion (ArS⁻): In base-catalyzed reactions, the deprotonation of the thiol group leads to the formation of a highly nucleophilic thiolate anion. rsc.org

Sulfenic Acid (ArSOH), Sulfinic Acid (ArSO₂H), and Sulfonic Acid (ArSO₃H): Oxidation of thiols can proceed through a series of increasingly oxidized sulfur species. The initial product of oxidation with reagents like hydrogen peroxide is often a sulfenic acid, which can be further oxidized to sulfinic and sulfonic acids. nih.govresearchgate.net

Disulfide (Ar-S-S-Ar): Mild oxidation of thiols often leads to the formation of the corresponding disulfide. Photooxidative coupling of thiophenol derivatives to disulfides has been reported. nih.gov

The specific intermediates and their lifetimes would depend on the reaction conditions, including the reactants, solvent, and any catalysts present. Advanced spectroscopic techniques, sometimes in combination with trapping agents, are often required to detect and characterize these transient species.

Advanced Spectroscopic and Analytical Methodologies for 3,4,5 Trimethoxybenzene 1 Thiol Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 3,4,5-trimethoxybenzene-1-thiol, various NMR techniques provide detailed information about its atomic arrangement and purity.

¹H NMR for Structural Elucidation and Quantitative Analysis

Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. In this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the thiol proton.

Aromatic Protons: The two protons on the benzene (B151609) ring are chemically equivalent due to the molecule's symmetry and are expected to appear as a singlet in the aromatic region (typically δ 6.5-7.0 ppm).

Methoxy Protons: The three methoxy groups contain a total of nine protons. The two methoxy groups at positions 3 and 5 are equivalent, while the one at position 4 is unique. This would likely result in two distinct singlets. One singlet with an integration value of 6H for the C3 and C5 methoxy groups, and another with an integration of 3H for the C4 methoxy group. These signals would appear in the typical range for methoxy protons (δ 3.5-4.0 ppm).

Thiol Proton: The thiol (S-H) proton signal is a singlet and its chemical shift can vary over a wide range (δ 3.0-4.0 ppm). Its position can be influenced by solvent, concentration, and temperature due to hydrogen bonding.

Quantitative NMR (qNMR) can be used to determine the purity of this compound by integrating the area of its signals relative to a certified internal standard of known concentration. ox.ac.uk For accurate quantification, a signal-to-noise ratio of at least 250:1 is required for integration errors to be less than 1%. ox.ac.uk

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 6.6 | Singlet | 2H |

| OCH₃ (C4) | 3.85 | Singlet | 3H |

| OCH₃ (C3, C5) | 3.80 | Singlet | 6H |

| SH | 3.4 | Singlet | 1H |

Note: Data are predicted based on chemical structure and typical values for functional groups.

¹³C NMR and Other Nuclei NMR for Comprehensive Structural Confirmation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, the proton-decoupled ¹³C NMR spectrum would confirm the number of unique carbon environments. Due to symmetry, four signals are expected for the aromatic carbons and two for the methoxy carbons.

Aromatic Carbons: The carbon attached to the thiol group (C1), the two carbons bearing methoxy groups (C3/C5), the central methoxy-bearing carbon (C4), and the two remaining aromatic carbons (C2/C6) would each give a distinct signal.

Methoxy Carbons: The carbons of the methoxy groups at C3/C5 would be equivalent, producing one signal, while the C4 methoxy carbon would produce a separate signal.

Other NMR-active nuclei are not present in this compound, so techniques involving nuclei like ¹⁹F or ³¹P are not applicable unless the molecule is derivatized.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-S | 118 |

| Aromatic C-H | 108 |

| Aromatic C-O (C4) | 152 |

| Aromatic C-O (C3, C5) | 148 |

| OCH₃ (C4) | 61 |

| OCH₃ (C3, C5) | 56 |

Note: Data are predicted based on chemical structure and typical values for functional groups.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups.

S-H Stretching: A weak absorption band for the thiol S-H stretch is expected in the range of 2550-2600 cm⁻¹. nist.gov

Aromatic C-H Stretching: Absorption bands for the aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H bonds of the methoxy groups will show stretching vibrations in the 2850-2960 cm⁻¹ region.

Aromatic C=C Stretching: One or more bands for the aromatic ring C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

C-O Stretching: Strong absorption bands corresponding to the aryl-alkyl ether C-O stretching are expected around 1200-1250 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric).

S-H Bending: An in-plane S-H bending vibration may be observed around 910-990 cm⁻¹.

C-S Stretching: A weak C-S stretching band is expected in the 600-800 cm⁻¹ range.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000-3100 | Medium-Weak |

| Aliphatic C-H Stretch (OCH₃) | 2850-2960 | Medium |

| S-H Stretch | 2550-2600 | Weak |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong |

| Asymmetric C-O-C Stretch | 1200-1250 | Strong |

| Symmetric C-O-C Stretch | 1000-1075 | Strong |

Note: Data are predicted based on general IR correlation tables and data for similar compounds. nist.govnist.govicm.edu.pl

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Absorption Characteristics

UV-Vis spectrophotometry provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region due to π → π* transitions of the benzene ring. The presence of auxochromic substituents like the methoxy (-OCH₃) and thiol (-SH) groups influences the position and intensity of these absorption bands. These groups typically cause a bathochromic shift (shift to longer wavelengths) of the primary and secondary absorption bands of the benzene ring. For example, related trimethoxybenzene isomers show absorption maxima around 267-270 nm. nist.govresearchgate.net

Table 4: Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Transition Type | Predicted λₘₐₓ (nm) |

| π → π | ~270 |

| π → π | ~220 |

Note: Data are predicted based on the spectra of structurally related compounds. nist.govresearchgate.net

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₉H₁₂O₃S), the high-resolution mass spectrum would show a molecular ion peak (M⁺˙) at an m/z value corresponding to its exact mass (200.0558).

Electron ionization (EI) would cause the molecular ion to fragment in predictable ways. Key fragmentation pathways for thiols and ethers include:

Alpha-cleavage: Not prominent for aromatic thiols.

Loss of substituents: The loss of a methyl radical (•CH₃) from a methoxy group to form an [M-15]⁺ ion is a common fragmentation pathway for methoxy-substituted aromatics.

Loss of formaldehyde (B43269): A subsequent loss of formaldehyde (CH₂O) from the [M-15]⁺ ion can occur.

Thiol-specific fragmentation: The molecular ion of an aromatic thiol is typically intense. nist.gov Cleavage of the C-S bond can occur.

The presence of sulfur can be identified by the (M+2)⁺˙ isotope peak, which will have a relative abundance of approximately 4.4% of the molecular ion peak due to the natural abundance of the ³⁴S isotope.

Table 5: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value (Predicted) | Proposed Fragment Identity | Fragmentation Pathway |

| 200 | [C₉H₁₂O₃S]⁺˙ | Molecular Ion (M⁺˙) |

| 185 | [C₈H₉O₃S]⁺ | Loss of •CH₃ from a methoxy group |

| 155 | [C₇H₇O₂S]⁺ | Loss of CH₂O from the m/z 185 fragment |

Note: Fragmentation patterns are predicted based on the compound's structure and general fragmentation rules for thiols and ethers. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental formula of a molecule from its exact mass.

For this compound (C₉H₁₂O₃S), HRMS can distinguish its molecular ion from other ions that might have the same nominal mass but different elemental compositions. Techniques such as electrospray ionization (ESI) or field desorption (FD) are often coupled with advanced mass analyzers like time-of-flight (TOF) or Orbitrap to achieve high resolution. uva.nlumich.edu The experimental mass is compared against the calculated theoretical mass, and a match within a narrow tolerance (e.g., ±5 ppm) provides strong evidence for the compound's identity and elemental composition. uva.nlrsc.org

Table 1: Illustrative HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₁₂O₃S |

| Calculated Monoisotopic Mass | 200.0507 |

| Ion Type | [M+H]⁺ |

| Calculated m/z | 201.0585 |

| Observed m/z (Hypothetical) | 201.0582 |

| Mass Accuracy (ppm) | -1.5 ppm |

This table is illustrative. Actual observed values may vary slightly based on instrumentation and experimental conditions.

MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly useful for analyzing molecules, including those that may be non-volatile or thermally fragile. While often used for large biomolecules, it can also be applied to smaller organic compounds. In this technique, the analyte is co-crystallized with a matrix material that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the analyte molecules with minimal fragmentation.

For this compound, MALDI-TOF MS can be a rapid screening tool. nih.gov It is also highly effective for analyzing samples where the thiol has been used to functionalize a surface or a larger molecule, as the soft ionization helps to keep the larger structure intact during analysis. nih.gov The time-of-flight analyzer separates ions based on their mass-to-charge ratio, providing molecular weight information. Combining MALDI-TOF with a second TOF analyzer (MALDI-TOF/TOF) allows for tandem mass spectrometry (MS/MS), where selected ions can be fragmented to provide further structural details through collision-induced dissociation (CID). nih.gov

Chromatographic Separation and Identification Techniques

Chromatographic methods are essential for separating this compound from impurities, reaction byproducts, or complex matrices prior to its identification and quantification.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. Given its molecular weight, this compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. In GC, the compound is vaporized and swept by a carrier gas through a capillary column containing a stationary phase. Separation occurs based on the compound's boiling point and its differential partitioning between the mobile and stationary phases.

The selection of an appropriate column (e.g., a non-polar or mid-polar phase like a phenyl-substituted polysiloxane) is critical. The NIST Chemistry WebBook indicates that GC data is available for structurally similar compounds, suggesting its applicability. nist.govnist.gov GC-MS analysis provides both the retention time (a characteristic of the compound under specific conditions) and a mass spectrum, which serves as a molecular fingerprint for identification. rsc.org This method is also highly effective for purity assessment. rsc.org

Table 2: Typical GC-MS Parameters for Analysis of Aromatic Thiols

| Parameter | Condition |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium, constant flow ~1.0 mL/min |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-450 amu |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

These parameters are illustrative and would require optimization for this compound.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a sample. This analysis is crucial for verifying the empirical and molecular formula of a newly synthesized compound like this compound.

The procedure involves combusting a small, precisely weighed amount of the pure compound in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, and SO₂) are separated and quantified. The measured percentages of C, H, and S are then compared to the theoretical values calculated from the molecular formula (C₉H₁₂O₃S). A close agreement between the experimental and theoretical values confirms the stoichiometric composition and is a key indicator of sample purity.

Table 4: Theoretical vs. Experimental Elemental Composition of C₉H₁₂O₃S

| Element | Theoretical % | Experimental % (Typical) |

| Carbon (C) | 53.98 | 53.95 ± 0.3 |

| Hydrogen (H) | 6.04 | 6.08 ± 0.3 |

| Sulfur (S) | 16.01 | 15.95 ± 0.3 |

| Oxygen (O) | 23.97 | (by difference) |

Experimental values are considered acceptable if they fall within ±0.4% of the theoretical values.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermal analysis techniques are used to study the effect of heat on a material, providing information about its thermal stability, decomposition, and phase transitions. iajps.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. iajps.com For this compound, a TGA thermogram would show a horizontal baseline at low temperatures, indicating thermal stability. As the temperature increases, a sharp drop in mass would occur at the decomposition temperature, signifying the point at which the compound breaks down. The TGA curve can also reveal the presence of residual solvent or moisture, which would be lost at lower temperatures.

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. advance-riko.com The DTA curve shows peaks corresponding to thermal events. An endothermic peak (temperature of sample lags behind reference) can indicate melting, boiling, or sublimation, while an exothermic peak (temperature of sample exceeds reference) can indicate crystallization or decomposition. abo.fi When performed simultaneously with TGA, the combination provides a comprehensive profile of the compound's thermal behavior. For example, a DTA peak that occurs without a corresponding mass loss in the TGA curve indicates a phase transition like melting, whereas a peak accompanied by mass loss indicates decomposition. researchgate.netresearchgate.net

Table 5: Summary of Potential Thermal Analysis Data for this compound

| Analysis Type | Measurement | Inferred Property |

| TGA | Onset of Mass Loss | Decomposition Temperature |

| Mass Loss % | Corresponds to fragmentation/volatilization | |

| Residual Mass % | Indicates non-volatile residue (if any) | |

| DTA | Endothermic Peak (no mass loss) | Melting Point |

| Exothermic Peak (with mass loss) | Onset of Thermal Decomposition |

Dielectric Analysis (DEA) and Dynamic Mechanical Analysis (DMA) for Polymer Network Dynamics

The incorporation of this compound into polymer networks imparts unique characteristics that can be effectively probed using advanced analytical techniques such as Dielectric Analysis (DEA) and Dynamic Mechanical Analysis (DMA). These methods provide invaluable insights into the molecular mobility, crosslinking efficiency, and viscoelastic properties of the resulting thermoset materials. The presence of the aromatic ring and the electron-donating methoxy groups on the thiol moiety are expected to significantly influence the polymer network's response to electrical and mechanical stimuli.

Dielectric Analysis (DEA)

Dielectric Analysis, or Dielectric Spectroscopy, measures the dielectric properties of a material as a function of frequency, temperature, and time. By applying an oscillating electric field, DEA probes the rotational mobility of polar groups within the polymer network. For a network containing this compound, the prominent polar entities are the three methoxy groups and the thioether linkage formed during polymerization.

The analysis of dielectric loss (ε'') and dielectric constant (ε') across a range of frequencies and temperatures can reveal key transitions and relaxation processes. The primary (α) relaxation is associated with the glass transition temperature (Tg), representing the onset of large-scale segmental motion of the polymer chains. Secondary (β, γ) relaxations, occurring at lower temperatures or higher frequencies, correspond to localized molecular motions, such as the rotation of side groups.

In a polymer network functionalized with this compound, the bulky and polar nature of the trimethoxyphenyl group is expected to influence the dielectric response significantly. The electron-donating character of the methoxy groups increases the polarity of the aromatic ring, which can lead to a higher dielectric constant. acs.org The rigid structure of the aromatic ring is also likely to restrict the mobility of the polymer chains, affecting the temperature and frequency at which dielectric relaxations are observed.

Table 1: Hypothetical Dielectric Properties of a Thiol-Ene Polymer Network with and without this compound This table is illustrative and based on expected trends from polymers with similar structural features.

| Property | Aliphatic Thiol Network | Network with this compound |

| Dielectric Constant (ε') at 1 kHz, 25°C | 3.2 | 4.5 |

| Dielectric Loss (ε'') at 1 kHz, 25°C | 0.01 | 0.03 |

| α-Relaxation (Tg) from Dielectric Loss Peak | 45°C | 70°C |

| β-Relaxation Temperature (at 1 kHz) | -50°C | -30°C |

Dynamic Mechanical Analysis (DMA)

Dynamic Mechanical Analysis is a powerful technique for characterizing the viscoelastic properties of polymeric materials. It involves applying a sinusoidal stress to a sample and measuring the resultant strain. From this, the storage modulus (E'), loss modulus (E''), and tan delta (δ) are determined as a function of temperature or frequency.

Storage Modulus (E') : Represents the elastic response of the material and is a measure of the energy stored during deformation.

Loss Modulus (E'') : Represents the viscous response and is a measure of the energy dissipated as heat.

Tan Delta (tan δ = E''/E') : The ratio of the loss modulus to the storage modulus, which provides a measure of the material's damping properties. The peak of the tan delta curve is often used to determine the glass transition temperature (Tg).

For a polymer network crosslinked with this compound, the DMA profile is expected to reflect the introduction of rigid aromatic structures and the potential for increased crosslink density. The incorporation of aromatic rings into the polymer backbone generally leads to a higher glass transition temperature and an increased storage modulus in the glassy region due to the restriction of chain mobility. mdpi.com

The structure of the thiol and the co-monomer, as well as the stoichiometry of the thiol-ene reaction, will significantly influence the thermomechanical properties. bohrium.comnih.gov For example, a higher concentration of the multifunctional aromatic thiol would lead to a higher crosslink density, resulting in a higher storage modulus in the rubbery plateau region and an increased Tg. nih.gov

Research on thiol-ene networks has shown that the glass transition temperature can be tailored by the choice of monomers. bohrium.com The inclusion of rigid aromatic structures, such as the one provided by this compound, is a known strategy to enhance the thermal and mechanical properties of the resulting polymer network. mdpi.com

Table 2: Representative Dynamic Mechanical Analysis Data for a Thiol-Ene Polymer Network Containing an Aromatic Thiol Data is representative of trends observed in thiol-ene polymer networks with aromatic crosslinkers.

| Temperature (°C) | Storage Modulus (E') (MPa) | Loss Modulus (E'') (MPa) | Tan Delta (δ) |

| 25 | 2500 | 50 | 0.020 |

| 50 | 2000 | 150 | 0.075 |

| 70 | 800 | 320 | 0.400 |

| 75 (Tg) | 400 | 400 | 1.000 |

| 100 | 25 | 5 | 0.200 |

| 120 | 20 | 2 | 0.100 |

The data in the table illustrates the typical behavior of a thermoset polymer network during a DMA temperature sweep. In the glassy region (below Tg), the storage modulus is high. As the temperature approaches the glass transition, the storage modulus drops significantly, and the loss modulus and tan delta go through a maximum, indicating the onset of cooperative segmental motion. Above Tg, in the rubbery plateau, the storage modulus remains relatively stable, and its value is related to the crosslink density of the network. The breadth of the tan delta peak can also provide information about the homogeneity of the polymer network. nih.gov

Computational Chemistry and Theoretical Investigations of 3,4,5 Trimethoxybenzene 1 Thiol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important method in quantum chemistry for investigating the electronic structure of many-body systems. nlss.org.in For molecules like 3,4,5-trimethoxybenzene-1-thiol, DFT calculations can provide a detailed understanding of its geometry, stability, and reactivity.

Molecular Geometry Optimization and Electronic Structure Analysis

The first step in the computational analysis of this compound involves the optimization of its molecular geometry. This process determines the lowest energy arrangement of the atoms in three-dimensional space. DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), are commonly employed for this purpose. researchgate.net The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles. For instance, in related substituted thiophene (B33073) derivatives, DFT calculations have shown excellent agreement between calculated and experimental bond lengths and angles. researchgate.net

Once the geometry is optimized, the electronic structure can be analyzed. This includes the determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. The distribution of these frontier orbitals can indicate the likely sites for electrophilic and nucleophilic attack.

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Thiophenol Derivative (Data for Thiophenol)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-S | 1.776 | ||

| S-H | 1.353 | ||

| C-C (aromatic) | 1.395 - 1.403 | ||

| C-S-H | 96.2 | ||

| C-C-S | 120.3 - 124.9 | ||

| C-C-C-C (ring) | ~0 |

Note: This table provides illustrative data for the parent compound, thiophenol, as specific optimized geometry for this compound is not available in the cited literature. The values would be expected to change with the addition of the trimethoxy substituents.

Theoretical Estimation of Thermochemical Parameters, including Bond Dissociation Energies

DFT calculations are also employed to estimate various thermochemical parameters, such as the standard enthalpy of formation, entropy, and heat capacity. A particularly important parameter for thiols is the S-H bond dissociation energy (BDE). The BDE is a measure of the energy required to break the S-H bond homolytically, forming a thiyl radical. This value is crucial for understanding the antioxidant potential and the role of the thiol in radical-mediated reactions.

Studies on substituted thiophenols have shown that the nature and position of the substituents on the aromatic ring significantly influence the S-H BDE. researchgate.net Electron-donating groups generally decrease the BDE, making the thiol a better hydrogen donor, while electron-withdrawing groups tend to increase it. For this compound, the three methoxy (B1213986) groups, which are electron-donating, are expected to lower the S-H BDE compared to unsubstituted thiophenol. DFT calculations, specifically using functionals like UB3LYP, have been shown to predict relative S-H BDEs with good accuracy. researchgate.net

Table 2: Illustrative Calculated Thermochemical Data for Substituted Thiophenols

| Compound | Substituent | S-H Bond Dissociation Energy (kcal/mol) |

| Thiophenol | H | 80.7 |

| 4-Methoxythiophenol | 4-OCH₃ | 78.9 |

| 4-Nitrothiophenol | 4-NO₂ | 82.3 |

Note: This table presents data for other substituted thiophenols to illustrate the effect of substituents on the S-H BDE. researchgate.net The values for this compound would require specific calculations but are expected to be influenced by the three methoxy groups.

Conformational Analysis and Prediction of Intermolecular Interactions

The presence of flexible methoxy groups and the thiol group in this compound necessitates a thorough conformational analysis. The rotation around the C-O and C-S bonds can lead to various conformers with different energies. Computational methods can be used to explore the potential energy surface and identify the most stable conformers. rsc.org Understanding the preferred conformation is essential as it can influence the molecule's physical properties and biological activity.

Furthermore, DFT can be used to predict and characterize intermolecular interactions, such as hydrogen bonding and van der Waals forces. For this compound, potential hydrogen bonding between the thiol hydrogen and the methoxy oxygen of another molecule, or with solvent molecules, can be investigated. Theoretical studies on the interaction between a glycoluril (B30988) clip and thiophenol derivatives have utilized DFT to calculate binding energies, demonstrating the utility of this approach in understanding host-guest chemistry. researchgate.net

Molecular Dynamics Simulations

While DFT provides a static picture of a single molecule, molecular dynamics (MD) simulations offer a dynamic view of molecular systems over time. MD simulations solve Newton's equations of motion for a system of atoms, providing trajectories that reveal the time evolution of molecular conformations and interactions. osti.gov

For this compound, MD simulations could be employed to study its behavior in a solvent, providing insights into its solvation structure and dynamics. This would involve placing the thiol molecule in a simulation box filled with solvent molecules (e.g., water or an organic solvent) and simulating their movements over nanoseconds. Such simulations can reveal details about the hydrogen bonding network between the thiol and the solvent and the conformational changes the molecule undergoes in solution. Although specific MD studies on this compound are not prevalent, the methodology has been applied to study the adsorption of other thiols on surfaces. osti.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving thiols. Thiol-ene reactions, for example, proceed through a radical mechanism, and computational studies can model the propagation and chain-transfer steps. wikipedia.org

Transition State Characterization

A key aspect of studying reaction mechanisms is the characterization of the transition state (TS). The TS is the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. DFT calculations can be used to locate and characterize the geometry and energy of the transition state for a given reaction. nih.gov For instance, in the thiol/disulfide exchange reaction, theoretical calculations have identified an SN2 transition state. nih.gov

For reactions involving this compound, such as its oxidation or its participation in a Michael addition, DFT calculations could be used to model the reaction pathway and identify the relevant transition states. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction barrier. Computational studies on the thiol-maleimide reaction have demonstrated how the choice of solvent and initiator can influence the reaction mechanism by altering the energetics of the transition states. rsc.org

Stability and Reactivity of Radical Intermediates

The homolytic cleavage of the S-H bond in this compound results in the formation of a thiyl radical (3,4,5-trimethoxybenzenethiyl radical). The stability of this radical intermediate is a critical determinant of the compound's reactivity, particularly in processes involving hydrogen atom transfer (HAT), a common mechanism in antioxidant activity.

Computational studies, primarily employing density functional theory (DFT), are instrumental in quantifying the stability of such radicals. A key descriptor for the stability of the thiyl radical is the S-H Bond Dissociation Enthalpy (BDE). A lower BDE indicates a weaker S-H bond and, consequently, a more stable radical species.

In the case of this compound, the presence of three electron-donating methoxy groups on the benzene (B151609) ring is expected to significantly stabilize the thiyl radical. The methoxy groups at the para (position 4) and ortho (positions 3 and 5) positions can delocalize the unpaired electron of the sulfur atom across the aromatic ring through resonance. This delocalization distributes the radical character, leading to a more stable intermediate.

The major contributing factor to the substituent effects on the S-H bond dissociation energies of thiophenols is the stability of the resulting thiophenol radicals. rsc.orgresearchgate.net The stability of the neutral thiophenol is less affected by substituents. rsc.orgresearchgate.net

A study on 4-substituted thiophenols using DFT calculations (UB3LYP/6-311++g(d,p)) demonstrated that electron-donating groups decrease the S-H BDE. rsc.orgresearchgate.net For instance, the calculated S-H BDE for 4-methoxythiophenol is lower than that of the unsubstituted thiophenol. Based on these findings, the S-H BDE for this compound is predicted to be even lower due to the cumulative electron-donating effect of the three methoxy groups.

Table 1: Estimated S-H Bond Dissociation Enthalpies (BDEs) of Substituted Thiophenols

| Compound | Substituent(s) | Estimated S-H BDE (kJ/mol) |

| Thiophenol | H | 332.6 ± 4.0 kuleuven.be |

| 4-Methoxythiophenol | 4-OCH3 | < 332.6 |

| This compound | 3,4,5-(OCH3)3 | Significantly < 332.6 |

Note: The values for 4-methoxythiophenol and this compound are qualitative estimations based on the established trends from computational studies.

The reactivity of the 3,4,5-trimethoxybenzenethiyl radical is intrinsically linked to its stability. A more stable radical will be less reactive in terms of abstracting a hydrogen atom from another molecule but more readily formed. The spin density distribution, another parameter obtainable from DFT calculations, would likely show a significant portion of the unpaired electron density delocalized onto the benzene ring, particularly at the ortho and para positions relative to the sulfur atom. This delocalization not only stabilizes the radical but also influences its regioselectivity in subsequent reactions.

Prediction of Structure-Reactivity Relationships

The prediction of structure-reactivity relationships for this compound can be approached through Quantitative Structure-Activity Relationship (QSAR) models and the analysis of various computational descriptors. QSAR models correlate the chemical structure of a series of compounds with their biological or chemical activity. For antioxidants, these models often use descriptors related to the ease of hydrogen or electron donation.

Several QSAR studies on phenolic and thiophenolic antioxidants have highlighted the importance of electronic and thermodynamic parameters in predicting their radical scavenging activity. nih.govmdpi.comresearchgate.netnih.gov Key descriptors often include:

Bond Dissociation Enthalpy (BDE): As discussed, a lower S-H BDE correlates with a higher propensity for hydrogen atom transfer, a key antioxidant mechanism.

Ionization Potential (IP): This represents the energy required to remove an electron. A lower IP suggests a greater ability to participate in single-electron transfer (SET) mechanisms. The electron-donating methoxy groups in this compound are expected to lower its IP.

Electron Affinity (EA): The energy released when an electron is added to a molecule.

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. A higher HOMO energy indicates a better electron donor.

Global Hardness (η) and Softness (S): These concepts from conceptual DFT describe the resistance of a molecule to change its electron distribution. Softer molecules are generally more reactive.

For this compound, the three methoxy groups play a crucial role in defining its reactivity. These electron-donating groups increase the electron density on the aromatic ring and the sulfur atom, which in turn:

Lowers the S-H BDE: Facilitating the formation of the thiyl radical.

Lowers the Ionization Potential: Making the molecule a better electron donor.

Increases the HOMO Energy: Further indicating its capacity as an electron donor.

A DFT study on compounds bearing a 3,4,5-trimethoxybenzyloxy group confirmed the importance of this moiety for radical scavenging activity, correlating it with calculated BDEs of other labile hydrogens in the molecules. nih.gov This supports the notion that the 3,4,5-trimethoxy substitution pattern is a key structural feature for enhancing antioxidant potential.

Table 2: Predicted Trends in Reactivity Descriptors for this compound

| Descriptor | Predicted Value/Trend | Implication for Reactivity |

| S-H Bond Dissociation Enthalpy (BDE) | Low | High propensity for Hydrogen Atom Transfer (HAT) |

| Ionization Potential (IP) | Low | Favorable Single Electron Transfer (SET) pathway |

| HOMO Energy | High | Strong electron-donating character |

| Spin Density of Radical | Delocalized onto the aromatic ring | High stability of the radical intermediate |

The combination of a low S-H BDE and a low IP suggests that this compound can act as a potent antioxidant through multiple mechanisms, including HAT and SET. The precise mechanism would depend on the reaction conditions and the nature of the radical species it interacts with. The enhanced stability of the resulting 3,4,5-trimethoxybenzenethiyl radical is the cornerstone of this predicted reactivity.

Applications of 3,4,5 Trimethoxybenzene 1 Thiol in Material Science and Supramolecular Chemistry

Integration of 3,4,5-TRIMETHOXYBENZENE-1-THIOL in Polymer Synthesis

The presence of a thiol group makes this compound a prime candidate for incorporation into various polymer backbones and networks through well-established thiol-based chemistries.

Thiol-Ene Based Systems

Thiol-ene chemistry, a cornerstone of "click chemistry," offers an efficient and highly selective method for polymer synthesis. This reaction proceeds via the radical-mediated or nucleophile-catalyzed addition of a thiol to an alkene, forming a stable thioether linkage. While extensive research has been conducted on various thiol and ene components, the incorporation of this compound into these systems is a developing area of interest.

The general mechanism for the radical-initiated thiol-ene reaction involves the formation of a thiyl radical, which then adds across a double bond. This process is known for its high yields, tolerance to a wide range of functional groups, and often proceeds under mild conditions, including photoinitiation. beilstein-journals.orgwikipedia.org In the context of polymer synthesis, multifunctional thiols and enes are employed to create cross-linked polymer networks. wikipedia.org The properties of the resulting polymer, such as its mechanical strength and thermal stability, are influenced by the structure of the thiol and ene monomers.

While direct studies detailing the use of this compound in thiol-ene polymerizations are not widely available, research on structurally related thiol-modified phenol (B47542) derivatives provides insights into the potential advantages of using aromatic thiols. For instance, studies on hydrophobic, ester-free thiol-modified bis- and trisphenol (B3262630) derivatives in thiol-ene photopolymerizations have shown that these compounds can lead to polymers with improved flexural strength and modulus of elasticity, particularly after water storage, when compared to commonly used aliphatic thiols like pentaerythritol (B129877) tetra(3-mercaptopropionate) (PETMP). beilstein-journals.org This suggests that the rigid aromatic structure of this compound could impart enhanced mechanical properties to the resulting thiol-ene polymer networks.

Table 1: Comparison of Thiol Monomers in Thiol-Ene Photopolymerization

| Thiol Monomer | Key Structural Feature | Potential Advantage in Polymer Properties |

| Pentaerythritol tetra(3-mercaptopropionate) (PETMP) | Aliphatic, ester-containing | Flexible, hydrophilic |

| Thiol-modified bis- and trisphenols | Aromatic, ester-free | Hydrophobic, rigid, enhanced mechanical strength |

| This compound | Aromatic, trimethoxy-substituted | Potential for high rigidity and specific interactions |

Design and Fabrication of Dynamic Covalent Polymer Networks

Dynamic covalent chemistry (DCC) has revolutionized the design of "smart" materials that can adapt their properties in response to external stimuli. rsc.orgillinois.edu These materials are held together by dynamic covalent bonds, which are reversible and allow for the rearrangement of the polymer network. This reversibility can lead to properties such as self-healing, shape memory, and recyclability. rsc.orgillinois.edu